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Abstract
N1-methylpseudouridine (m1Ψ) is a post-transcriptional RNA modification found naturally in

transfer RNA (tRNA) and ribosomal RNA (rRNA) across different domains of life, particularly in

archaea.[1][2] As a hypermodified analog of uridine, m1Ψ plays a critical role in fine-tuning the

structure and function of these non-coding RNAs. In tRNA, it contributes to structural stability,

particularly within the T-arm, ensuring proper folding and function during translation.[2][3] In

rRNA, its presence is implicated in maintaining the structural integrity of the ribosome.

Functionally, m1Ψ modulates the dynamics of translation by influencing codon-anticodon

interactions and ribosomal fidelity. While it generally preserves the accuracy of cognate tRNA

selection, it can alter the selection of near-cognate tRNAs and potentially induce ribosomal

frameshifting in a sequence-dependent manner.[4][5][6] The unique biophysical properties

conferred by m1Ψ, such as enhanced base stacking and duplex stability, underpin these

functions.[7] Understanding the native roles of m1Ψ in tRNA and rRNA provides critical insights

into its successful application in synthetic mRNA therapeutics, where it enhances translation

efficiency and evades innate immune responses.[6][8][9]

Introduction
The landscape of RNA biology is intricately decorated with over 150 distinct chemical

modifications that expand the functional capacity of RNA beyond its primary sequence.[4][10]

These modifications, collectively known as the "epitranscriptome," are crucial for cellular
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processes like splicing and translation.[10][11] Among the most common is pseudouridine (Ψ),

an isomer of uridine, which is formed by a C-C glycosidic bond instead of the usual N-C bond.

[12] Pseudouridylation is known to enhance the structural stability of RNA.[1][13]

N1-methylpseudouridine (m1Ψ) is a further modification of pseudouridine, first identified in

archaeal tRNA.[2][14] It features a methyl group at the N1 position of the uracil base.[1] This

addition imparts unique chemical and structural properties that distinguish it from both uridine

and pseudouridine. While its role in synthetic mRNA for vaccines and therapeutics has been

extensively highlighted for increasing protein expression and reducing immunogenicity, its

fundamental functions are rooted in its natural occurrence within the translational machinery—

tRNA and rRNA.[15][16][17][18] This guide provides a detailed examination of the biosynthesis,

occurrence, and functional significance of m1Ψ in these core components of protein synthesis.

Biosynthesis and Occurrence of m1Ψ
N1-methylpseudouridine is found in the tRNAs and rRNAs of archaea and eukaryotes.[1] Its

biosynthesis is a two-step enzymatic process that occurs post-transcriptionally.

Pseudouridylation: The first step is the isomerization of a specific uridine (U) residue to

pseudouridine (Ψ). This reaction is catalyzed by a class of enzymes known as pseudouridine

synthases (PUS). In archaea, the enzyme Pus10 is responsible for converting U54 in the T-

arm of tRNA to Ψ54.[1][3]

N1-Methylation: The second step is the S-adenosyl-L-methionine (SAM)-dependent

methylation of the N1 position of the newly formed pseudouridine. This reaction is carried out

by a specific pseudouridine N1-methyltransferase.[2][3] In archaea, proteins from the

COG1901 family (also containing a DUF358 domain) have been identified as the enzymes

responsible for this modification at position 54 of tRNA.[2][3]

The most well-characterized location of m1Ψ is at position 54 in the T-loop of most archaeal

tRNAs, where it is isosteric to the ribothymidine (rT) found in bacteria and eukaryotes.[2][3] It

has also been identified in 18S rRNA in humans and archaea.[1]
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Diagram 1: Biosynthetic pathway of N1-methylpseudouridine (m1Ψ).

Function of m1Ψ in tRNA
Structural Impact
Modifications in tRNA are essential for maintaining its L-shaped tertiary structure, stability, and

accurate decoding function.[19][20] The presence of m1Ψ at position 54 in the T-arm of

archaeal tRNAs is crucial for thermal stability, a key requirement for organisms living in extreme

environments.

Enhanced Duplex Stability: The m1Ψ modification has a greater stabilizing effect on RNA

duplexes than either uridine or pseudouridine.[7] Molecular dynamics studies indicate that

the N1-methyl group enhances base stacking interactions with neighboring bases, creating a
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more rigid and ordered local structure.[1][7] This increased stacking is a primary contributor

to the overall stability of the RNA.[1]

Structural Rigidity: Like pseudouridine, m1Ψ can form an additional hydrogen bond with a

water molecule that bridges to the phosphate backbone, which stiffens the local RNA

structure.[13] This rigidity is thought to be critical for the proper folding and function of the T-

loop, which interacts with the D-loop to stabilize the tRNA's tertiary structure.

Role in Translation
The primary role of tRNA is to deliver the correct amino acid to the ribosome as specified by the

mRNA codon. The accuracy of this process, known as decoding, is paramount.

Cognate Codon Recognition: Studies using reconstituted in vitro translation systems have

shown that the presence of m1Ψ does not significantly alter the rate or accuracy of peptide-

bond formation for cognate codons.[4][6][21] This suggests that m1Ψ maintains the

fundamental decoding function, ensuring that the correct amino acid is incorporated

efficiently.

Near-Cognate tRNA Selection: The impact of m1Ψ on translational fidelity is more nuanced

when considering near-cognate tRNAs (tRNAs whose anticodons are a single-base

mismatch to the codon). Research has demonstrated that m1Ψ can either increase or

decrease the rate of misincorporation of amino acids depending on the specific codon, its

position within the codon (1st, 2nd, or 3rd base), and the identity of the near-cognate tRNA.

[4][21][10][22] This context-dependent effect suggests that m1Ψ can fine-tune translational

accuracy, potentially as part of a cellular stress response.[22]

Ribosomal Frameshifting: Some recent evidence indicates that complete substitution of

uridine with m1Ψ in an mRNA sequence can promote low levels of +1 ribosomal

frameshifting.[5][21][11] This phenomenon, where the ribosome shifts its reading frame by

one nucleotide, can produce alternative, off-target proteins. This effect is likely linked to

subtle changes in the speed of translation and the interaction between the modified mRNA

and the ribosome.[21]

Function of m1Ψ in rRNA
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Ribosomal RNA is the catalytic core of the ribosome and is also heavily modified. While the

function of m1Ψ in rRNA is less studied than in tRNA or synthetic mRNA, its presence in the

small ribosomal subunit (18S rRNA in eukaryotes) points to important structural and functional

roles.[1]

Ribosome Structure and Stability
The ribosome is a massive ribonucleoprotein complex that must maintain a precise three-

dimensional structure for its function. The stabilizing properties of m1Ψ observed in tRNA are

likely conserved in rRNA. By enhancing base stacking and local rigidity, m1Ψ contributes to the

correct folding and assembly of the ribosome, ensuring the structural integrity of key regions

like the decoding center.

Modulation of Ribosome Function
The decoding of mRNA occurs within the A-site of the small ribosomal subunit. Modifications in

this region can directly impact the fidelity of protein synthesis.

Fidelity Control: The presence of m1Ψ within the decoding center could directly influence the

interaction between the mRNA codon and the tRNA anticodon. Its ability to alter the

energetics of base pairing in a context-dependent manner could serve as a mechanism to

modulate the speed and accuracy of translation.[4][10]

Interaction with Translation Factors: rRNA modifications can also affect the binding of various

translation factors, such as initiation, elongation, and release factors. While not directly

demonstrated for m1Ψ in natural rRNA, its ability to alter local conformation makes it a

plausible candidate for modulating these critical interactions.

Diagram 2: m1Ψ in an mRNA codon interacting with a tRNA anticodon at the ribosomal A-site.

Quantitative Data Summary
The functional effects of m1Ψ have been quantified in various experimental systems. The

following tables summarize key findings.

Table 1: Impact of m1Ψ on Translation Fidelity and Efficiency
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Experimental
System

Observation Quantitative Effect Reference(s)

E. coli in vitro
translation

Cognate Phe
addition on
UUm1Ψ codon

~2-fold increase in
rate constant vs.
UUU

[4]

E. coli in vitro

translation

Miscoding on m1ΨUU

codon

Increased levels of

miscoded Met-Ile (MI)

and Met-Val (MV)

peptides relative to

UUU

[4][21][22]

HEK293T cells

Protein expression

from m1Ψ-modified

mRNA

>10-fold increase in

protein production

relative to Ψ-modified

mRNA

[6]

A549 cells

EGFP expression

from mRNA with

varying m1Ψ ratios

5% m1Ψ modification

showed the highest

protein expression;

higher ratios (50-

100%) showed

decreased expression

compared to

unmodified mRNA

[23]

| In vivo (mice) | T-cell response to frameshifted peptides | Vaccinated mice showed significant

T-cell responses to +1 frameshift spike peptides from BNT162b2 (m1Ψ vaccine) |[5] |

Table 2: Biophysical and Biochemical Properties of m1Ψ-containing RNA
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Property Measured System
Quantitative
Finding

Reference(s)

Binding Affinity
(EMSA)

m1Ψ-dsRNA
binding to Prkra
protein

Significantly lower
binding affinity
compared to
unmodified dsRNA
(higher
dissociation
constant)

[24]

T7 RNA Polymerase

Incorporation

In vitro transcription

with competing NTPs

m1ΨTP incorporation

yield varies from 15%

to 70% depending on

sequence context

when competed with

UTP

[14][25]

| SP6 RNA Polymerase Incorporation | In vitro transcription with competing NTPs | m1ΨTP

incorporation yield shows a smaller range of 15% to 30% across sequence contexts |[25] |

Key Experimental Methodologies
In Vitro Transcription (IVT) for Generating m1Ψ-RNA
This is the foundational method for producing RNA containing m1Ψ for experimental use or

therapeutic applications.[1]

Objective: To synthesize RNA transcripts where all or a fraction of uridine residues are

replaced by N1-methylpseudouridine.

Protocol:

Template Preparation: A linear DNA template is prepared, containing a promoter for a

specific RNA polymerase (e.g., T7, SP6) followed by the sequence of interest.

Reaction Mix: The DNA template is incubated in a reaction buffer containing:
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Recombinant RNA Polymerase (e.g., T7 RNA polymerase).

Ribonucleotide triphosphates (NTPs): ATP, GTP, CTP, and N1-methylpseudouridine

triphosphate (m1ΨTP). Uridine triphosphate (UTP) is either completely replaced by

m1ΨTP for 100% substitution or mixed at a specific ratio for partial incorporation.[23]

An RNase inhibitor to prevent degradation of the synthesized RNA.

Magnesium chloride (MgCl₂), which is a critical cofactor for the polymerase.

Incubation: The reaction is incubated at 37°C for 2-4 hours. T7 polymerase is highly

processive and can synthesize long RNA transcripts.[1][16]

Template Removal & Purification: The DNA template is removed by DNase treatment. The

synthesized RNA is then purified, typically using lithium chloride precipitation or column-

based methods, to remove enzymes, unincorporated NTPs, and salts.

Quality Control: The integrity and concentration of the m1Ψ-RNA are verified using gel

electrophoresis and spectrophotometry.

Nanopore Direct RNA Sequencing for m1Ψ Detection
Nanopore sequencing allows for the direct analysis of native RNA molecules, enabling the

detection of modifications without conversion to cDNA.[14][25][26]

Objective: To identify the location of m1Ψ modifications within an RNA sequence and

quantify their stoichiometry.

Protocol:

Library Preparation: A motor protein and sequencing adapter are ligated to the 3' end of

the RNA molecules.

Sequencing: The prepared RNA library is loaded onto a nanopore flow cell. An ionic

current is passed through the nanopores.

Translocation: The motor protein guides the RNA strand, nucleotide by nucleotide, through

the nanopore.
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Signal Detection: As each nucleotide (or k-mer) passes through the pore, it causes a

characteristic disruption in the ionic current. This "squiggles" raw signal is recorded.

Basecalling and Analysis: The raw signal is translated into a nucleotide sequence by

basecalling algorithms. Because m1Ψ is structurally different from U, it produces a distinct

electrical signal.[25][26] Specialized computational models or analysis of basecalling

errors (e.g., systematic U-to-C errors) can be used to identify the positions of m1Ψ with

high confidence.[11]
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Nanopore Sequencing Workflow for m1Ψ Detection
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Diagram 3: Experimental workflow for m1Ψ detection using nanopore sequencing.

Electrophoretic Mobility Shift Assay (EMSA)
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EMSA is used to study RNA-protein interactions by observing changes in the migration of RNA

through a non-denaturing gel.

Objective: To determine if a protein binds to an m1Ψ-modified RNA and to estimate the

binding affinity.[24]

Protocol:

RNA Labeling: The m1Ψ-RNA of interest is labeled, typically with a radioactive isotope

(e.g., ³²P) or a fluorescent tag.

Binding Reaction: The labeled RNA is incubated with varying concentrations of the purified

protein of interest (e.g., Prkra) in a binding buffer. The buffer conditions (ions, pH) are

optimized to facilitate the interaction.[24]

Native Gel Electrophoresis: The RNA-protein mixtures are loaded onto a non-denaturing

polyacrylamide gel. Electrophoresis is carried out under conditions that preserve the RNA-

protein complexes.

Detection: The positions of the labeled RNA are visualized by autoradiography or

fluorescence imaging.

Analysis: Unbound RNA will migrate faster down the gel (further distance), while RNA

bound to protein will migrate slower, causing a "shift" in the band's position. The fraction of

bound RNA at different protein concentrations can be used to calculate the dissociation

constant (Kd), a measure of binding affinity.[24]

Conclusion
N1-methylpseudouridine is more than just a strategic component for enhancing mRNA

vaccines; it is a naturally occurring modification with fundamental roles in the structure and

function of tRNA and rRNA. Its ability to increase thermal stability and structural rigidity is vital

for the proper folding of these molecules, particularly in extremophilic archaea. Functionally,

m1Ψ acts as a subtle modulator of translation, largely preserving the fidelity of cognate

decoding while fine-tuning the selection of near-cognate tRNAs in a context-dependent

manner. This delicate balance highlights a sophisticated layer of translational control mediated

by RNA modifications. The insights gained from studying m1Ψ in its native context within the
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ribosome are invaluable for researchers in RNA biology and professionals in drug

development, providing a deeper understanding of the mechanisms that can be leveraged to

design more effective and precise RNA-based therapeutics. Future research should focus on

further elucidating the full range of m1Ψ's functions in eukaryotic rRNA and its potential

interplay with other RNA modifications in regulating protein synthesis.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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